molecular formula C6H7BO4 B8263471 (2,5-Dihydroxyphenyl)boronic acid CAS No. 1238196-68-3

(2,5-Dihydroxyphenyl)boronic acid

Cat. No.: B8263471
CAS No.: 1238196-68-3
M. Wt: 153.93 g/mol
InChI Key: YRCPNBLHJFAGFA-UHFFFAOYSA-N
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Description

(2,5-Dihydroxyphenyl)boronic acid ( 1238196-68-3) is a benzeneboronic acid derivative with the molecular formula C 6 H 7 BO 4 and a molecular weight of 153.93 g/mol . As a boronic acid, it acts as a mild Lewis acid and is a stable, handleable building block essential for organic synthesis . Its key research value lies in its ability to form reversible covalent bonds with compounds containing cis-diol groups, a fundamental mechanism exploited in dynamic covalent chemistry and molecular recognition . This compound is particularly valuable in the design and synthesis of glucose-responsive systems, such as hydrogels for controlled insulin release, which are critical for advanced diabetes management research . Furthermore, it serves as a key precursor in the functionalization of advanced materials, including Covalent Organic Frameworks (COFs), for the selective adsorption, separation, and enrichment of cis-diol-containing biomolecules like flavonoids from complex mixtures . Researchers also utilize its properties in developing sensors and other supramolecular structures due to its dynamic covalent binding behavior . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Storage Recommendations: For long-term stability, it is recommended to store this product under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(2,5-dihydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCPNBLHJFAGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294346
Record name B-(2,5-Dihydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238196-68-3
Record name B-(2,5-Dihydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238196-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2,5-Dihydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

BOC and Trimethylsilyl Protection

Introducing tert-butoxycarbonyl (BOC) or trimethylsilyl (TMS) groups to 2,5-dibromophenol prior to Grignard formation improves reaction efficiency. For example, BOC-protected 2,5-dibromophenol reacts with isopropylmagnesium chloride-LiCl in THF, followed by trimethyl borate addition. Hydrogenolysis (H₂, Pd/C) removes the BOC groups, yielding this compound with 87% overall yield. Similarly, TMS protection enables selective boronation at the para position, though deprotection requires harsher conditions (e.g., tetrabutylammonium fluoride).

Benzyl Ether Protection

Benzyl groups offer robust protection under basic conditions. 2,5-Dibenzyloxybromobenzene undergoes lithium-halogen exchange with sec-butyllithium, followed by borylation with triisopropyl borate. Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl ethers, affording the dihydroxyboronic acid in 58% yield. While this method avoids acidic workup, the need for high-pressure hydrogenation complicates scalability.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Miyaura borylation provides a modern alternative. 2,5-Dihydroxyiodobenzene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄ and KOAc in dimethylformamide (DMF) at 80°C. This one-pot method achieves 75% yield but requires expensive catalysts and rigorous exclusion of moisture. Recent advances using XPhos ligands and Pd(OAc)₂ improve turnover numbers (TON > 1,000), enhancing cost-efficiency for industrial applications.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (HPLC) Scalability
Grignard + BOC protectionTHF, -10°C→RT, Pd/C hydrogenation8799.4High (kg-scale demonstrated)
Organolithium + TMSTHF, -78°C, TBAF deprotection6098.7Moderate
Miyaura borylationDMF, 80°C, Pd/XPhos7599.1High (catalyst recovery needed)

Key Findings :

  • Grignard-BOC Protection offers the best balance of yield and scalability, though it requires multi-step synthesis.

  • Miyaura Borylation excels in atom economy but faces challenges in catalyst cost and moisture sensitivity.

  • Direct Organolithium Routes suffer from low yields (≤60%) due to competing side reactions at unprotected hydroxyl groups.

Optimization Strategies and Industrial Considerations

Solvent and Temperature Effects

Polar aprotic solvents (THF, DMF) enhance boronic ester stability during Grignard reactions. Lower temperatures (-10°C to 0°C) minimize di-borylation byproducts, which are prevalent at higher temperatures.

Catalytic Hydrogenation Efficiency

Pd/C loading (0.5–1.0 wt%) and hydrogen pressure (0.3–0.5 MPa) critically influence deprotection efficiency. Batch hydrogenation at 30–35°C for 5–8 hours achieves >99% conversion without over-reduction.

Purification Techniques

Crystallization from acetone/heptane (1:3 v/v) removes residual diboronic acid impurities, elevating HPLC purity to >99.5% . Reverse-phase chromatography is avoided industrially due to high solvent consumption.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dihydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Biology Applications

Molecular Recognition:
(2,5-Dihydroxyphenyl)boronic acid is utilized in the development of chemical sensors due to its ability to form reversible covalent bonds with diols. This property allows it to selectively bind to biological molecules such as saccharides and nucleic acids, making it a useful tool for detecting glucose levels in diabetes management and other biochemical assays .

Enzyme Inhibition:
The compound has been explored as an inhibitor of various enzymes. For instance, its derivatives have shown potential in inhibiting class C β-lactamases, which are critical in combating antibiotic resistance. Studies have demonstrated that this compound can enhance the efficacy of β-lactam antibiotics by inhibiting these enzymes .

Organic Synthesis

Synthetic Building Block:
this compound serves as a versatile building block in organic synthesis. It is commonly employed in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This reaction is particularly important in the pharmaceutical industry for developing new drugs .

Case Study - Synthesis of Bioactive Molecules:
A study highlighted the use of boronic acids in synthesizing bioactive compounds. The inclusion of this compound facilitated the creation of various derivatives that exhibit biological activity, showcasing its utility in drug discovery and development .

Recent studies have expanded on the theoretical foundations of this compound through computational chemistry methods such as density functional theory (DFT). These investigations provided insights into its molecular stability and reactivity profiles, indicating a high degree of stability which is advantageous for its applications .

Mechanism of Action

The mechanism of action of (2,5-Dihydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with the target molecule, forming a cyclic boronate ester, which can be detected or used to inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2,5-dihydroxyphenyl)boronic acid and analogous boronic acids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound -OH (2,5), -B(OH)₂ C₆H₅B(OH)₂O₂ ~170.93* High polarity due to hydroxyl groups; potential for hydrogen bonding. Biological activity inferred from structurally related anti-HIV-1 compounds.
(2,5-Dimethoxyphenyl)boronic acid -OCH₃ (2,5), -B(OH)₂ C₈H₁₁BO₄ 181.98 Methoxy groups are electron-donating, reducing acidity and reactivity compared to hydroxyl analogs. Used in polymer synthesis via Petasis reactions.
2,5-Dichlorophenylboronic acid -Cl (2,5), -B(OH)₂ C₆H₅BCl₂O₂ 190.82 Chlorine’s electron-withdrawing nature increases electrophilicity, enhancing Suzuki coupling reactivity.
2,5-Difluorophenylboronic acid -F (2,5), -B(OH)₂ C₆H₅BF₂O₂ 157.91 Fluorine’s electronegativity improves stability and solubility. Potential catalyst in amidation reactions.
3,5-Difluorophenylboronic acid -F (3,5), -B(OH)₂ C₆H₅BF₂O₂ 157.91 Substitution pattern influences steric hindrance; meta-fluorine groups may reduce reactivity in certain coupling reactions.
2,5-Dimethylthiophene-3-boronic acid Thiophene ring, -CH₃ (2,5) C₆H₇BO₂S 156.01 Heteroaromatic system (thiophene) alters electronic properties; methyl groups enhance hydrophobicity.

Key Comparative Insights:

Electronic Effects: Hydroxyl groups in this compound increase acidity and polarity compared to methoxy or alkyl-substituted analogs. Chloro and fluoro substituents (electron-withdrawing) boost electrophilicity, making these compounds more reactive in cross-coupling reactions like Suzuki-Miyaura .

Biological Activity: While this compound’s direct activity is undocumented in the evidence, its structural motif aligns with 2,5-dihydroxyphenyl acetic acid derivatives, which inhibit HIV-1 replication (EC₅₀: ~10 μM) .

Synthetic Utility :

  • Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenylboronic acid) are employed in polymer synthesis via Petasis reactions, where protected MIDA esters improve stability during polymerization .
  • Thiophene-based boronic acids (e.g., 2,5-dimethylthiophene-3-boronic acid) offer tailored electronic properties for materials science applications .

Biological Activity

(2,5-Dihydroxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound, with the molecular formula C6H7BO4, is characterized by the presence of two hydroxyl groups on the phenyl ring. This structure contributes to its reactivity and ability to form complexes with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and nucleic acids. This property allows it to modulate enzyme activities and interact with cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes by forming boronate esters with hydroxyl-containing residues.
  • Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
  • Antibacterial Activity: this compound has shown effectiveness against various bacterial strains by disrupting their metabolic functions.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study highlighted its cytotoxic effects on cancer cell lines, demonstrating an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells . This suggests potential as a chemotherapeutic agent.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using various assays:

  • ABTS radical cation scavenging: IC50 = 0.11 µg/mL
  • DPPH free radical scavenging: IC50 = 0.14 µg/mL
    These results indicate strong antioxidant activity, making it a candidate for formulations aimed at reducing oxidative damage .

Antibacterial Activity

This compound has demonstrated antibacterial effects against Escherichia coli with an effective concentration of 6.50 mg/mL . This activity supports its potential use in antimicrobial therapies.

Case Studies and Research Findings

StudyPurposeFindingsStatus
Anticancer activity assessmentEvaluate cytotoxic effects on MCF-7 cellsIC50 = 18.76 µg/mLCompleted
Antioxidant evaluationAssess antioxidant capacityStrong radical scavenging activityPublished
Antibacterial efficacy studyTest against E. coliEffective at 6.50 mg/mLPublished

Applications in Medicine

The versatility of this compound extends to various therapeutic areas:

  • Cancer Therapy: Its ability to inhibit cancer cell proliferation positions it as a potential drug candidate.
  • Antimicrobial Treatments: Its antibacterial properties could be harnessed in developing new antibiotics.
  • Antioxidant Formulations: Its strong antioxidant capabilities make it suitable for use in cosmetics and health supplements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-Dihydroxyphenyl)boronic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., 2,5-dihydroxybromobenzene) with bis(pinacolato)diboron under inert conditions . Purification challenges arise due to boronic acid trimerization (boroxin formation) and silica gel interactions. Recrystallization from aqueous ethanol at low temperatures (0–5°C) minimizes decomposition, while HPLC with ion-pairing agents improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 11^{11}B NMR identifies boronic acid species (δ ~30 ppm for free acid vs. δ ~10 ppm for boroxins) .
  • MALDI-MS : Using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables on-plate esterification, suppressing dehydration artifacts and improving detection of intact boronic acid derivatives .
  • FT-IR : B–O stretching (~1,350 cm1^{-1}) and O–H bending (~3,200 cm1^{-1}) confirm functional group integrity .

Q. What are common challenges in the purification of dihydroxy-substituted arylboronic acids?

  • Methodological Answer : Key issues include:

  • Boroxin Formation : Minimized by avoiding high-temperature drying and using acidic aqueous workups .
  • Silica Gel Adsorption : Reversed-phase chromatography (C18 columns) with methanol/water eluents reduces irreversible binding .
  • Solubility : Low solubility in non-polar solvents necessitates polar aprotic solvents (e.g., DMF) for crystallization .

Advanced Research Questions

Q. How does the presence of dihydroxy groups influence the hydrogen-bonding network and supramolecular assembly?

  • Methodological Answer : The 2,5-dihydroxy substitution promotes planar molecular geometry, enabling π-π stacking and O–H···O/F hydrogen bonds. X-ray crystallography reveals R22(8)R_2^2(8) dimeric motifs and bifurcated hydrogen bonds (O–H···F/O), forming 2D networks critical for crystal engineering . Computational modeling (DFT) predicts enhanced stability via intramolecular H-bonding between boronic acid and phenolic –OH groups .

Q. What strategies are employed to enhance the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Bioisosteric Replacement : Substituting –OH groups with fluorine improves metabolic stability while retaining H-bonding capacity .
  • Pinacol Esterification : Protects boronic acid from hydrolysis, enabling controlled release in vivo .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows dihydroxy derivatives degrade above 250°C, suggesting compatibility with high-temperature processing .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices (ωω) to predict Suzuki-Miyaura coupling efficiency. The electron-withdrawing dihydroxy group increases ωω, favoring oxidative addition with aryl halides . Molecular dynamics simulations model steric effects of –OH groups on transition-state geometries .

Q. How does the dihydroxy substitution affect the compound's interaction with diols or biological targets?

  • Methodological Answer : The 2,5-dihydroxy motif mimics catechol structures, enabling strong binding to vicinal diols (e.g., sialic acid on glycoproteins). Isothermal titration calorimetry (ITC) measures KdK_d values (~106^{-6} M) for interactions with lectins, supporting applications in glycan sensing . Competitive assays with alizarin red S quantify boronic acid-diol affinity .

Q. What role does this compound play in designing stimuli-responsive materials?

  • Methodological Answer : The compound serves as a pH-sensitive linker in covalent organic frameworks (COFs). At neutral pH, boronic acid-diol conjugation forms dynamic boronate esters, enabling glucose-responsive insulin release systems. Spectroscopic ellipsometry tracks reversible swelling in hydrogels .

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